molecular formula C20H22N2O3 B267272 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide

4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide

Cat. No. B267272
M. Wt: 338.4 g/mol
InChI Key: CCCGNEHVOUHBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. The compound has also been found to have herbicidal properties, making it a potential candidate for the development of new herbicides.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments include its potential applications in various fields such as medicine, agriculture, and industry. The limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential applications.

Future Directions

Could include the development of new drugs for the treatment of pain and inflammation, the development of new herbicides, and the use of the compound in the production of polymers and plastics.

Synthesis Methods

The synthesis of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 3-(isobutyrylamino)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.

Scientific Research Applications

The compound has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, the compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, the compound has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In industry, the compound has been found to have potential applications in the production of polymers and plastics.

properties

Product Name

4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C20H22N2O3/c1-4-12-25-18-10-8-15(9-11-18)20(24)22-17-7-5-6-16(13-17)21-19(23)14(2)3/h4-11,13-14H,1,12H2,2-3H3,(H,21,23)(H,22,24)

InChI Key

CCCGNEHVOUHBTI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

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